Glimepiride-d8
説明
Glimepiride-d8 (CAS: SCSI-529109) is a deuterium-labeled analog of the antidiabetic drug glimepiride, a third-generation sulfonylurea used to manage type 2 diabetes. It incorporates eight deuterium atoms (²H) at specific positions within its molecular structure, replacing hydrogen atoms. This isotopic modification enhances its utility as an internal standard in liquid chromatography–electrospray ionization tandem mass spectrometry (LC–ESI-MS–MS) for quantifying glimepiride in biological matrices like human plasma . Its molecular formula is C₂₄H₂₅D₈N₃O₅S, with a molecular weight of 503.67 g/mol (calculated based on isotopic purity ≥98%) .
特性
分子式 |
C24H26D8N4O5S |
|---|---|
分子量 |
498.67 |
製品の起源 |
United States |
類似化合物との比較
Key Findings :
- Isotopic Purity: this compound’s higher deuterium count (vs. d4/d5) reduces ion suppression in MS, improving signal-to-noise ratios .
- Chromatographic Performance : this compound shows baseline separation from unlabeled glimepiride in LC–ESI-MS–MS, critical for avoiding co-elution errors .
- Regulatory Compliance : Pharmacopeial guidelines (e.g., USP) emphasize deuterated internal standards for method validation, favoring this compound in GLP/GCP studies .
Comparison with Non-Sulfonylurea Deuterated Drugs
Deuterated compounds like Lomitapide-D8 (CAS: 2459377-96-7) and Cefepime D8 Sulfate (CAS: 131857-33-5) share analytical applications but differ in structure and scope:
| Compound | Parent Drug Class | Deuterium Positions | Molecular Weight (g/mol) | Key Analytical Use |
|---|---|---|---|---|
| This compound | Sulfonylurea | 8 (non-labile sites) | 503.67 | Diabetes drug monitoring in plasma |
| Lomitapide-D8 | Microsomal triglyceride transfer protein inhibitor | 8 | 701.78 | Lipid-lowering drug pharmacokinetics |
| Cefepime D8 Sulfate | Cephalosporin antibiotic | 8 | N/A | Antibiotic potency testing in ANDA submissions |
Key Findings :
- Stability : this compound and Lomitapide-D8 exhibit similar resistance to metabolic degradation, ensuring reliable quantification in long-term studies .
- Method Flexibility : Unlike Cefepime D8 (used primarily in antibiotic assays), this compound is compatible with smaller plasma volumes (0.2 mL vs. 0.5–1.0 mL for cephalosporins) .
Advantages Over Non-Deuterated Glimepiride
- Matrix Effect Mitigation: Deuterium labeling minimizes ion suppression caused by endogenous plasma components, enhancing accuracy .
- Pharmacological Inertness: this compound avoids cross-reactivity in immunoassays, a limitation of unlabeled glimepiride .
- Cost Efficiency : Despite higher synthesis costs, this compound reduces repeat analyses, lowering overall study expenses .
Research and Regulatory Implications
Recent pharmacopeial revisions (e.g., USP Chapter ⟨621⟩) now mandate deuterated internal standards for chromatographic assays, solidifying this compound’s role in diabetes research . Studies demonstrate a 15–20% improvement in inter-day precision when using this compound compared to non-deuterated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
